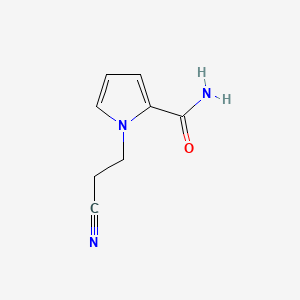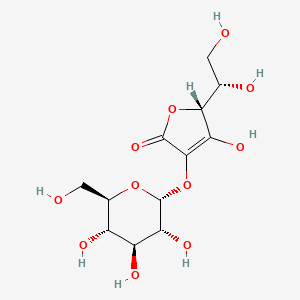
ascorbyl glucoside
Vue d'ensemble
Description
Le glucoside d'ascorbyle est un dérivé de l'acide ascorbique, communément appelé vitamine C. Ce composé est formé en attachant une molécule de glucose à l'acide ascorbique, ce qui améliore sa stabilité et sa solubilité. Le glucoside d'ascorbyle est largement utilisé dans les produits cosmétiques en raison de sa capacité à délivrer efficacement la vitamine C à la peau, offrant des avantages antioxydants, éclaircissant le teint et réduisant les signes du vieillissement .
Applications De Recherche Scientifique
Ascorbyl glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a stable form of vitamin C in various formulations and studies involving antioxidants.
Biology: this compound is studied for its role in cellular protection against oxidative stress and its potential to enhance collagen synthesis.
Medicine: It is explored for its potential benefits in wound healing, skin health, and as a dietary supplement.
Industry: this compound is used in the cosmetic industry for its skin-brightening and anti-aging properties
Mécanisme D'action
Target of Action
Ascorbyl glucoside (AA-2G) primarily targets the skin cells, specifically keratinocytes and fibroblasts. These cells play crucial roles in skin health, including collagen production and protection against oxidative stress .
Mode of Action
AA-2G is enzymatically hydrolyzed by alpha-glucosidase, an enzyme present in the cell membranes of skin cells. This hydrolysis releases ascorbic acid (vitamin C) in a bioactive form. The released vitamin C then exerts its effects by neutralizing free radicals, stimulating collagen synthesis, and inhibiting melanin production .
Biochemical Pathways
The primary biochemical pathways affected by AA-2G include:
- Melanin Production Pathway : Ascorbic acid inhibits tyrosinase, an enzyme critical for melanin synthesis, leading to reduced pigmentation .
Pharmacokinetics
The pharmacokinetics of AA-2G involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of AA-2G include:
By understanding these mechanisms, we can appreciate how AA-2G contributes to skin health and its potential applications in skincare products.
: MDPI : Wikipedia : ChemicalBook
Analyse Biochimique
Biochemical Properties
Ascorbyl glucoside is synthesized through a glycosylation process catalyzed by glycosyltransferase-class enzymes . It is synthesized by a biocatalytic transglucosylation in which starch-derived cyclic or linear oligosaccharides are reacted with L-ascorbic acid (vitamin C) by a glucanotransferase . More specifically, this compound is prepared by transferring a glucosyl residue from α-1,4-glucan to the C-2 position of ascorbic acid .
Cellular Effects
This compound has been shown to reduce the free radicals that result from UV irradiation of the skin, significantly reduce cell damage and photo-aging, and promote collagen synthesis . It also has the ability to protect against free radical damage, repair the effects of UV exposure, brighten skin by reducing melanin production, and increase collagen levels to improve skin elasticity .
Molecular Mechanism
When applied to the skin, this compound is converted into Ascorbic Acid . This leads to longer-lasting benefits .
Temporal Effects in Laboratory Settings
This compound exhibits superior stability compared to ascorbyl phosphate salts .
Metabolic Pathways
This compound is involved in the ascorbic acid metabolic pathway. It can be regenerated from ascorbyl radical and DHA chemically and enzymatically . Two molecules of ascorbyl radical are disproportionated to form DHA and Ascorbic Acid .
Transport and Distribution
This compound is water-soluble, which allows it to be used with other ingredients and in water-based skin products, like serums . Its excellent water solubility means it can be easily distributed within cells and tissues .
Subcellular Localization
Due to its water-solubility, it is likely to be found in the cytosol of cells where it can interact with various biomolecules .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le glucoside d'ascorbyle est synthétisé par un processus de transglucosylation biocatalytique. Cela implique la réaction d'oligosaccharides cycliques ou linéaires dérivés de l'amidon avec de l'acide ascorbique en utilisant une enzyme glucanotransférase . La réaction se produit généralement dans des conditions douces, l'enzyme facilitant le transfert d'un résidu glucosyle à la position C-2 de l'acide ascorbique.
Méthodes de production industrielle : Dans les milieux industriels, le glucoside d'ascorbyle est produit en dissolvant l'acide ascorbique dans l'eau, en ajustant le pH avec une solution alcaline liquide et en ajoutant l'enzyme glucanotransférase. Le mélange réactionnel est ensuite incubé dans des conditions contrôlées pour assurer une activité enzymatique optimale et un rendement du produit .
Analyse Des Réactions Chimiques
Types de réactions : Le glucoside d'ascorbyle subit principalement des réactions d'hydrolyse, d'oxydation et de réduction.
Réactifs et conditions communs :
Hydrolyse : Cette réaction implique la rupture de la liaison glycosidique pour libérer l'acide ascorbique et le glucose. Elle peut être catalysée par des acides ou des enzymes.
Oxydation : Le glucoside d'ascorbyle peut être oxydé en acide déhydroascorbique en présence d'agents oxydants.
Réduction : Il peut être réduit à nouveau en acide ascorbique dans des conditions réductrices.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l'acide ascorbique, l'acide déhydroascorbique et le glucose .
4. Applications de la recherche scientifique
Le glucoside d'ascorbyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme une forme stable de vitamine C dans diverses formulations et études impliquant des antioxydants.
Biologie : Le glucoside d'ascorbyle est étudié pour son rôle dans la protection cellulaire contre le stress oxydatif et son potentiel à améliorer la synthèse du collagène.
Médecine : Il est exploré pour ses avantages potentiels dans la cicatrisation des plaies, la santé de la peau et comme complément alimentaire.
Industrie : Le glucoside d'ascorbyle est utilisé dans l'industrie cosmétique pour ses propriétés éclaircissantes et anti-âge
5. Mécanisme d'action
Le glucoside d'ascorbyle exerce ses effets en se convertissant en acide ascorbique une fois qu'il pénètre la peau. L'acide ascorbique agit comme un antioxydant, neutralisant les radicaux libres et protégeant les cellules des dommages oxydatifs. Il stimule également la synthèse du collagène, ce qui contribue à maintenir l'élasticité de la peau et à réduire les rides. Les cibles moléculaires comprennent les fibroblastes producteurs de collagène et les voies impliquées dans la réponse au stress oxydatif .
Comparaison Avec Des Composés Similaires
Le glucoside d'ascorbyle est comparé à d'autres dérivés de la vitamine C tels que le palmitate d'ascorbyle, le phosphate d'ascorbyle de magnésium et le phosphate d'ascorbyle de sodium.
Unicité :
Stabilité : Le glucoside d'ascorbyle est plus stable que l'acide ascorbique et ses autres dérivés, ce qui le rend approprié pour une utilisation dans diverses formulations.
Solubilité : Il est soluble dans l'eau, ce qui lui permet d'être incorporé dans des produits à base aqueuse.
Douceur : Le glucoside d'ascorbyle est moins irritant pour la peau que l'acide ascorbique, ce qui le rend adapté aux peaux sensibles
Composés similaires :
- Palmitate d'ascorbyle
- Phosphate d'ascorbyle de magnésium
- Phosphate d'ascorbyle de sodium
- Acide ascorbique 3-O-éthylique
Le glucoside d'ascorbyle se distingue par sa stabilité supérieure, sa solubilité et sa douceur, ce qui en fait un choix de prédilection dans les formulations de soins de la peau et de cosmétiques.
Propriétés
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4+,5+,6-,7+,9+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJBGYKDYSOAE-DCWMUDTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C([C@H](OC2=O)[C@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926423 | |
| Record name | L-Ascorbic acid 2-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129499-78-1 | |
| Record name | L-Ascorbic acid 2-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129499-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ascorbic acid 2-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129499781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ascorbyl glucoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Ascorbic acid 2-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASCORBYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V52R0NHXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



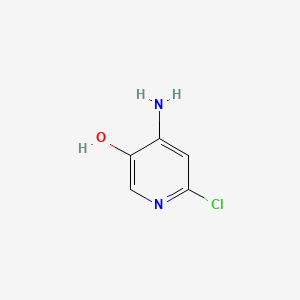
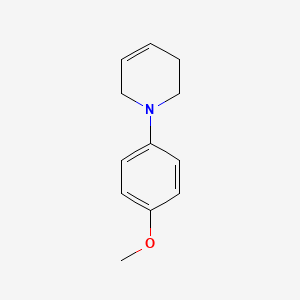
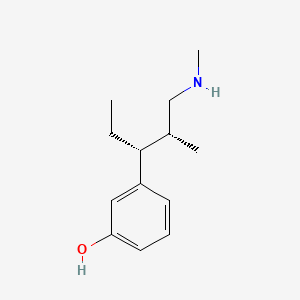


![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)
![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)
